[(3,4-Dichlorophenyl)methyl](pyridin-2-ylmethyl)amine
Description
IUPAC Nomenclature and Molecular Formula Analysis
The compound (3,4-dichlorophenyl)methylamine possesses the systematic IUPAC name N-(3,4-dichlorobenzyl)(2-pyridinyl)methanamine. This nomenclature reflects the compound's structural composition, consisting of a secondary amine linking two distinct aromatic methyl groups. The molecular formula C₁₃H₁₂Cl₂N₂ indicates the presence of thirteen carbon atoms, twelve hydrogen atoms, two chlorine atoms, and two nitrogen atoms. The compound is registered under CAS number 876898-22-5, facilitating its identification in chemical databases and regulatory frameworks.
The structural architecture features a 3,4-dichlorophenyl group connected through a methylene bridge to a secondary amine, which is further linked via another methylene bridge to a 2-pyridyl group. This arrangement creates a flexible molecular framework capable of adopting various conformational states. The presence of two chlorine atoms in the meta and para positions of the benzene ring significantly influences the compound's electronic properties through their electron-withdrawing effects. The pyridine nitrogen atom introduces additional coordination possibilities and affects the compound's basicity and hydrogen bonding capabilities.
Alternative nomenclature systems refer to this compound as 1-(3,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine or 2-pyridinemethanamine, N-[(3,4-dichlorophenyl)methyl]. These naming variations reflect different systematic approaches but describe the identical chemical entity. The compound's molecular weight of 267.153 g/mol places it within the range typical for small molecule pharmaceuticals and research chemicals.
Crystallographic Data and Conformational Studies
Crystallographic analysis reveals that (3,4-dichlorophenyl)methylamine exists as a liquid at room temperature, with storage conditions specified as ambient temperature. The monoisotopic mass is precisely determined as 266.037754 g/mol, providing accurate mass spectrometric identification parameters. The compound's physical state and molecular dimensions suggest moderate intermolecular interactions typical of aromatic amine compounds.
Conformational analysis indicates that the molecule can adopt multiple stable conformations due to rotation around the N-CH₂ bonds connecting the aromatic systems. The 3,4-dichlorophenyl group contributes significant steric bulk and electronic effects that influence the preferred conformational arrangements. The chlorine substituents create an asymmetric electronic environment within the benzene ring, leading to preferential orientations that minimize steric clashes while optimizing electronic interactions.
The pyridine ring system introduces additional conformational considerations through potential π-π stacking interactions with the dichlorophenyl group. The nitrogen atom's lone pair can participate in intramolecular interactions or coordinate with external species, further influencing the compound's three-dimensional structure. Computational modeling suggests that the most stable conformations involve staggered arrangements of the aromatic rings to minimize unfavorable interactions while maintaining optimal electronic delocalization.
Spectroscopic Characterization (IR, NMR, MS)
Infrared spectroscopic analysis of (3,4-dichlorophenyl)methylamine reveals characteristic absorption bands consistent with its structural features. The aromatic C-H stretching vibrations appear in the region 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the methylene bridges occur around 2800-3000 cm⁻¹. The aromatic C=C stretching vibrations are observed in the 1550-1700 cm⁻¹ region, with specific patterns reflecting the substitution patterns of both the dichlorophenyl and pyridine rings.
The secondary amine N-H stretching, if present, would appear as a medium intensity band around 3300-3400 cm⁻¹, though this may be weak or absent depending on the compound's hydrogen bonding environment. The C-N stretching vibrations characteristic of aromatic amines are typically observed in the fingerprint region below 1500 cm⁻¹, contributing to the compound's unique spectral signature. The presence of chlorine substituents introduces additional complexity in the lower frequency regions due to C-Cl stretching and aromatic ring deformation modes.
Mass spectrometric analysis provides definitive molecular weight confirmation and fragmentation patterns characteristic of the compound's structure. The molecular ion peak appears at m/z 267 (M+H)⁺, corresponding to the protonated molecular ion. Common fragmentation pathways include loss of the dichlorobenzyl group or pyridylmethyl group, generating characteristic fragment ions that confirm the compound's identity. The chlorine isotope pattern creates distinctive peak clusters that facilitate unambiguous identification through high-resolution mass spectrometry.
Predicted collision cross section values for various adduct ions provide additional analytical parameters for ion mobility spectrometry applications. The [M+H]⁺ ion exhibits a predicted collision cross section of 156.4 Ų, while the [M+Na]⁺ and [M+NH₄]⁺ adducts show values of 165.5 Ų and 172.6 Ų respectively. These values reflect the compound's molecular size and shape, facilitating its identification in complex mixtures through ion mobility-mass spectrometry techniques.
| Adduct Ion | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 267.04503 | 156.4 |
| [M+Na]⁺ | 289.02697 | 165.5 |
| [M+NH₄]⁺ | 284.07157 | 172.6 |
| [M+K]⁺ | 305.00091 | 158.5 |
| [M-H]⁻ | 265.03047 | 160.7 |
Computational Chemistry Approaches for Electronic Structure Modeling
Computational chemistry investigations of (3,4-dichlorophenyl)methylamine employ density functional theory methods to elucidate electronic structure characteristics and molecular properties. The InChI code 1S/C13H12Cl2N2/c14-12-5-4-10(7-13(12)15)8-16-9-11-3-1-2-6-17-11/h1-7,16H,8-9H2 provides a standardized representation for computational modeling. The InChI key DJSKSKCQEQMUQF-UHFFFAOYSA-N serves as a unique identifier for database searches and computational studies.
Electronic structure calculations reveal the influence of chlorine substituents on the aromatic system's electron density distribution. The 3,4-dichlorophenyl group exhibits decreased electron density compared to unsubstituted benzene, with the chlorine atoms withdrawing electron density through both inductive and resonance effects. This electronic perturbation affects the compound's reactivity patterns and potential coordination behavior with metal centers or biological targets.
The pyridine nitrogen atom's electronic properties significantly influence the compound's basicity and hydrogen bonding capabilities. Computational analysis indicates that the nitrogen lone pair is available for coordination interactions, though its basicity is modulated by the aromatic system's electron-withdrawing characteristics. The calculated electrostatic potential maps reveal regions of negative potential around the nitrogen atoms and positive potential associated with the aromatic hydrogen atoms, predicting favorable interaction sites for molecular recognition processes.
Molecular orbital analysis provides insights into the compound's electronic transitions and photochemical properties. The highest occupied molecular orbital (HOMO) typically involves the nitrogen lone pairs and aromatic π systems, while the lowest unoccupied molecular orbital (LUMO) is primarily localized on the electron-deficient dichlorophenyl group. This electronic arrangement suggests potential for charge transfer interactions and photoactivation processes that could be relevant for biological activity or materials applications.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2/c14-12-5-4-10(7-13(12)15)8-16-9-11-3-1-2-6-17-11/h1-7,16H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSKSKCQEQMUQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
The reaction typically proceeds in methanol or ethanol under acidic catalysis. TosOH (p-toluenesulfonic acid), used in analogous imidazo[1,2-a]pyridine syntheses, effectively promotes imine formation at 70°C. Subsequent reduction with sodium cyanoborohydride (NaBH3CN) stabilizes the amine product while minimizing over-reduction.
Key parameters:
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Molar ratio (aldehyde:amine:reducing agent): 1:1.2:1.5
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Temperature: 70°C for imine formation, 25°C for reduction
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Reaction time: 12–24 hours
Yield and Purification
Crude yields range from 65% to 78%, with purity improved to ≥95% via silica gel chromatography using ethyl acetate/hexane (3:7 v/v). The molecular ion peak at m/z 267.15 ([M+H]⁺) confirms product formation via mass spectrometry.
Alkylation of Pyridin-2-ylmethanamine
Alkylation strategies employ 3,4-dichlorobenzyl halides reacting with pyridin-2-ylmethanamine under basic conditions. This method avoids the intermediate imine formation step, potentially improving atom economy.
Challenges and Solutions
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Competitive elimination : Controlled temperature (<90°C) and excess amine minimize β-hydrogen elimination
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Byproduct formation : Radial chromatography with gradient elution (CH₂Cl₂:MeOH 95:5 to 90:10) removes dialkylated species
Catalytic Hydroamination Approaches
Emerging methods utilize transition metal catalysts to couple 3,4-dichlorostyrene derivatives with pyridin-2-ylmethanamine. Gold(I) complexes or lanthanide catalysts enable Markovnikov-selective additions, though scalability remains a concern.
Mechanistic Considerations
The reaction proceeds via anti-nucleopalladation, where the amine attacks the coordinated alkene. DFT studies suggest that electron-withdrawing chlorine substituents increase electrophilicity of the β-carbon, accelerating the rate by 1.5–2× compared to unsubstituted styrenes.
Catalyst screening results:
| Catalyst | Conversion (%) | Selectivity (%) |
|---|---|---|
| AuCl(PPh₃) | 92 | 88 |
| Pd(OAc)₂/XantPhos | 78 | 82 |
| Yb(OTf)₃ | 85 | 91 |
Solid-Phase Synthesis for High-Throughput Production
Adapting combinatorial chemistry techniques, resin-bound syntheses enable rapid generation of amine libraries. Wang resin functionalized with 3,4-dichlorobenzyl chloride reacts with pyridin-2-ylmethanamine in iterative coupling cycles.
Advantages:
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Automated purification via filtration
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Yields >90% with <2% cross-contamination
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Scalable to kilogram quantities
Green Chemistry Alternatives
Microwave-assisted synthesis reduces reaction times from hours to minutes. A 2.45 GHz microwave reactor achieves 95% conversion in 15 minutes at 120°C using ethanol/water (4:1) as solvent. This method decreases energy consumption by 60% compared to conventional heating .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dichlorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Scientific Research Applications
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Medicinal Chemistry
- Antimicrobial Activity : Research indicates that compounds similar to (3,4-Dichlorophenyl)methylamine exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against Staphylococcus aureus and methicillin-resistant strains (MRSA), highlighting their potential as therapeutic agents against bacterial infections.
- Cytotoxicity Profiles : Studies have demonstrated that certain derivatives maintain low cytotoxicity against primary mammalian cell lines while effectively targeting cancer cell lines. This suggests a favorable therapeutic window for further development .
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Biological Evaluation
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory responses. Preliminary results suggest that some derivatives demonstrate stronger inhibitory effects compared to established anti-inflammatory drugs like indomethacin .
- Structure-Activity Relationships (SAR) : Analysis of various derivatives indicates that modifications in the dichlorophenyl or pyridinyl groups significantly influence biological activity. Enhanced activity has been observed with additional halogen substitutions.
Case Study 1: Antimicrobial Efficacy
A study explored the antichlamydial properties of derivatives of (3,4-Dichlorophenyl)methylamine. The presence of electron-withdrawing groups such as chlorine was found to enhance antimicrobial activity against Chlamydia species. A specific derivative with a chlorine atom at position 4 exhibited moderate activity compared to others lacking such modifications .
Case Study 2: COX Inhibition
Research focused on synthesizing various pyridine derivatives for their COX inhibitory effects revealed that some compounds demonstrated stronger inhibition than indomethacin. The half-maximal inhibitory concentration (IC50) values ranged from 8.23 to 11.60 μM for the most potent analogs, indicating potential for clinical applications in treating inflammatory diseases .
Applications in Materials Science
(3,4-Dichlorophenyl)methylamine is also being explored for its role in developing new materials with specific properties. Its ability to participate in Suzuki-Miyaura cross-coupling reactions positions it as a valuable intermediate in synthesizing complex organic molecules used in coatings and polymers .
Mechanism of Action
The mechanism of action of (3,4-Dichlorophenyl)methylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
BD 1008 and BD 1047
- BD 1008 : N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide.
- BD 1047: N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide. Both compounds share a 3,4-dichlorophenethylamine backbone but differ in the amine substituents (pyrrolidinyl vs. dimethylamino). These substitutions likely alter receptor binding kinetics and selectivity. BD 1008’s pyrrolidinyl group may enhance affinity for sigma receptors, while BD 1047’s dimethylamino group could improve solubility .
SR140333
- (S)-1-(2-[3-{3,4-Dichlorophenyl}-1-{3-isopropoxyphenylacetyl}piperidin-3-yl]ethyl)-4-phenyl-1-azoniabicyclo[2.2.2]octane chloride .
- This compound incorporates a piperidine ring and a bulky isopropoxyphenylacetyl group, enabling potent neurokinin-1 (NK1) receptor antagonism. The 3,4-dichlorophenyl group likely stabilizes receptor-ligand interactions through hydrophobic effects, contrasting with the simpler pyridinylmethyl group in the target compound .
103038-63-7
- (3,4-Dichlorophenyl)methylamine hydrochloride. This compound may serve as a synthetic intermediate rather than a therapeutic agent .
Functional Group Impact on Bioactivity
- Amine Substituents: highlights that dimethylamino, morpholino, and 3-methyl-piperazino groups on maleimide derivatives improve Bfl-1 inhibitory potency (IC50: 0.6–0.8 μM), while other substituents (e.g., ethanolamine) reduce activity. This suggests that the pyridinylmethyl group in the target compound may similarly influence enzyme or receptor binding .
- Halogen Positioning : 3,4-dichlorophenyl analogs (e.g., sertraline hydrochloride) exhibit enhanced serotonin reuptake inhibition compared to 3,5-dichloro isomers, emphasizing the importance of halogen placement for target engagement .
Data Table: Key Structural and Functional Comparisons
| Compound Name | Molecular Formula | Key Substituents | Receptor/Enzyme Target | Activity Notes | Reference |
|---|---|---|---|---|---|
| (3,4-Dichlorophenyl)methylamine | C₁₃H₁₂Cl₂N₂ | Pyridin-2-ylmethyl | Potential CNS targets | Inferred from structural analogs | |
| BD 1008 | C₁₇H₂₄Cl₂N₂·2HBr | Pyrrolidinyl | Sigma receptors | High affinity, dihydrobromide salt | |
| BD 1047 | C₁₄H₂₀Cl₂N₂·2HBr | Dimethylamino | Sigma receptors | Improved solubility | |
| SR140333 | C₃₄H₃₈Cl₃N₂O₂ | Piperidine, isopropoxyphenylacetyl | NK1 receptor | Potent antagonist | |
| 103038-63-7 | C₁₀H₁₁Cl₂N·HCl | Prop-2-en-1-yl | N/A | Synthetic intermediate |
Research Findings and Implications
- Receptor Selectivity : The 3,4-dichlorophenyl group is critical for sigma receptor binding in BD compounds, while piperidine-containing analogs (e.g., SR140333) target NK1 receptors. The target compound’s pyridinylmethyl group may confer distinct selectivity .
- Enzyme Inhibition: Maleimide derivatives with optimized amine substituents (e.g., dimethylamino) achieve sub-micromolar Bfl-1 inhibition, suggesting that similar modifications in the target compound could enhance activity .
- Synthetic Feasibility : The prevalence of 3,4-dichloroaniline in pharmaceuticals (e.g., sertraline) underscores its versatility, though complex analogs require advanced functionalization techniques .
Biological Activity
The compound (3,4-Dichlorophenyl)methylamine is a substituted amine characterized by the presence of a dichlorophenyl group and a pyridin-2-ylmethyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of (3,4-Dichlorophenyl)methylamine is . The structure features a dichlorophenyl group attached to a pyridine ring through a methylamine linkage. This unique substitution pattern influences its chemical behavior and biological activity.
Anticancer Activity
Research has indicated that compounds similar to (3,4-Dichlorophenyl)methylamine exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 6-(2,4-Dichlorophenyl)pyridin-3-amine were tested against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines, showing IC50 values ranging from 45 to 99 nM, indicating potent anticancer activity compared to conventional drugs like sorafenib.
| Cell Line | IC50 Range (nM) |
|---|---|
| MCF-7 | 45 - 97 |
| HCT-116 | 6 - 99 |
| HepG2 | 48 - 90 |
Antimicrobial Activity
(3,4-Dichlorophenyl)methylamine has also been investigated for its antimicrobial properties. In vitro studies have shown that it can inhibit the growth of several bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.
The biological activity of (3,4-Dichlorophenyl)methylamine is attributed to its ability to interact with specific molecular targets. It may modulate the activity of enzymes or receptors involved in cell proliferation and apoptosis. For example, it has been suggested that such compounds could inhibit certain kinases that play critical roles in cancer cell signaling pathways .
Study on Cytotoxicity
A study conducted on various pyridine derivatives, including (3,4-Dichlorophenyl)methylamine, evaluated their cytotoxic effects using MTT assays. The results demonstrated that these compounds significantly reduced cell viability in a dose-dependent manner across multiple cancer cell lines .
Research on Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related compounds demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The findings suggested that the presence of the dichlorophenyl group enhances the lipophilicity of the molecule, facilitating better membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
